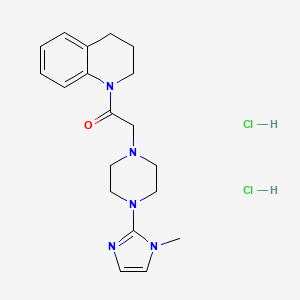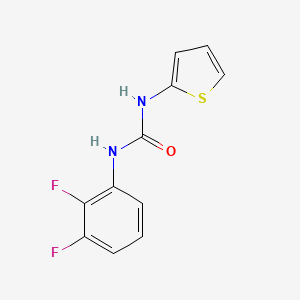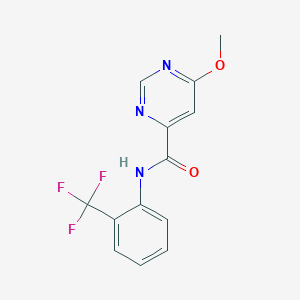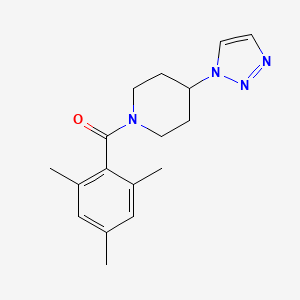
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves the use of Fmoc-protected amino acids . A paper describes the synthesis of Fmoc-protected homo-α-amino acids using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid group attached .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Solid-Phase Peptide Chemistry
The compound, with the IUPAC name (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid , is commonly used in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates solid-phase peptide chemistry. Researchers employ it to build complex peptide sequences, especially in the creation of custom peptides for biological studies or drug development .
Drug Delivery Systems
EN300-26682940’s unique structure and functional groups make it an attractive candidate for drug delivery systems. Researchers modify its side chains to attach therapeutic agents, enabling targeted drug delivery. The fluorenyl moiety provides stability, while the tert-butyl group enhances lipophilicity, potentially improving drug bioavailability.
Fluorescent Probes and Imaging Agents
The fluorenyl group in this compound emits fluorescence when excited by light. Scientists utilize derivatives of EN300-26682940 as fluorescent probes for cellular imaging. By conjugating it with specific biomolecules, they can visualize cellular processes, study protein localization, and monitor drug uptake .
Chemical Biology and Proteomics
EN300-26682940 is valuable in chemical biology research. Its use extends to proteomics, where it aids in identifying and characterizing proteins. Researchers employ it as a building block for designing protease substrates, enzyme inhibitors, and affinity tags for protein purification .
Materials Science and Surface Modification
The tert-butyl group in EN300-26682940 allows for surface modification of materials. Researchers functionalize surfaces by attaching this compound, altering properties such as wettability, adhesion, or biocompatibility. Applications include creating tailored coatings for medical devices or modifying nanoparticles for drug delivery .
Asymmetric Synthesis and Chiral Ligands
The chiral center in EN300-26682940 (the stereocenter at the sulfur atom) makes it useful in asymmetric synthesis. Chemists employ it as a chiral auxiliary or ligand in catalytic reactions. Its presence influences the stereochemistry of the products, enabling the selective formation of enantiomers .
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4,4-dimethylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c1-21(2)12-24(13-22(21,23)19(25)26)20(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIIRVGFDHDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)


![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)




![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)


